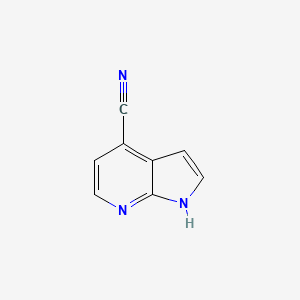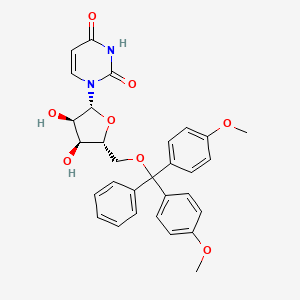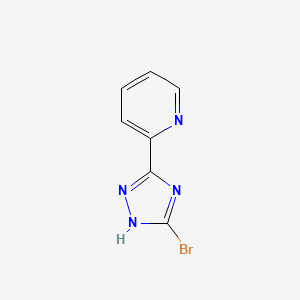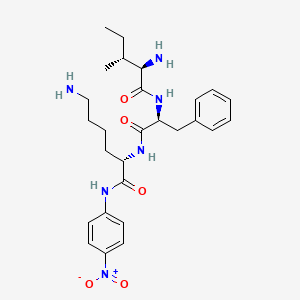
6-Ethylpicolinimidamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "6-Ethylpicolinimidamide hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various quinoline derivatives, which are structurally related to picolinimidamide compounds. These derivatives include 6-chloro-8-ethylquinoline and its various synthesized forms, as well as 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and 6-ethyl-1,2,9-trioxopyrrolo[3,2-f]quinoline-8-carboxylic acid. These compounds are of interest due to their potential chemical properties and reactions .
Synthesis Analysis
The synthesis of 6-chloro-8-ethylquinoline was achieved through the modified Skraup method, starting from 2-amino-5-chloroethylbenzene, which itself was synthesized from ethylbenzene. This compound served as a precursor for further chemical transformations, including nitration, methylation, oxidation, and reduction reactions to yield various derivatives . Another compound, 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde, was synthesized via the Vilsmeier-Haack reaction of 3-acetyl-1-ethyl-4-hydroxyquinolin2(1H)-one . Additionally, the interaction of 6-amino-1-ethyl-4-oxoquinoline-3-carboxylic ester with chloral hydrate and hydroxylamine hydrochloride led to the formation of 6-ethyl-1,2,9-trioxopyrrolo[3,2-f]quinoline-8-carboxylic acid .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed by comparing their properties with those of authentic samples or deducing them based on analytical and spectral data, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) . The structural assignments were made with a high degree of certainty, ensuring the correct identification of the synthesized compounds.
Chemical Reactions Analysis
The chemical behavior of the synthesized quinoline derivatives was explored through various reactions. For instance, the reaction of 6-chloro-8-ethylquinoline with different reagents led to nitration, methylation, oxidation, and reduction, yielding a range of compounds with different functional groups . The study of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde with hydroxylamine hydrochloride under various conditions revealed distinctive chemical behavior, including ring-opening and ring-closure (RORC) reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized quinoline derivatives were compared with related compounds to understand their characteristics better. These properties were influenced by the functional groups present and the overall molecular structure. The compounds exhibited a range of behaviors under different conditions, which were essential for deducing their potential applications and reactivity .
科学的研究の応用
Antibacterial Activity
Research has shown that derivatives of picolinimidamide, such as those explored in the synthesis of substituted uracils, exhibit potent antibacterial activity. For example, certain compounds were found to inhibit bacterial DNA polymerase and show efficacy against Gram-positive organisms in culture. Some derivatives even protected mice from lethal infections, highlighting their potential as antibacterial agents (Zhi et al., 2005).
Antioxidant Activity Analysis
The antioxidant properties of various compounds, including those structurally related to picolinimidamide derivatives, have been evaluated using a variety of assays. These studies offer insights into the mechanisms and efficacy of antioxidants, which could inform the development of compounds with enhanced antioxidant profiles (Munteanu & Apetrei, 2021).
Interaction with Biological Molecules
The interaction between similar compounds and human serum albumin (HSA) has been investigated, demonstrating the potential of these compounds to bind with proteins and affect their function. Such studies are crucial for understanding the pharmacokinetics and pharmacodynamics of new therapeutic agents (Yegorova et al., 2016).
Biocatalysis and Environmental Applications
Studies have also explored the immobilization of enzymes on functionalized carbon nanotubes for enhanced biocatalytic activity. This research underscores the potential of using similar compounds in environmental applications, such as the degradation of pollutants (Costa et al., 2019).
Nerve Agent Detection
Research into the development of chemosensors has demonstrated the ability of compounds with structures related to picolinimidamide to detect nerve agents. These findings have significant implications for public safety and counter-terrorism efforts, offering a means to quickly and accurately detect hazardous substances (Cai, Li, & Song, 2017).
特性
IUPAC Name |
6-ethylpyridine-2-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.ClH/c1-2-6-4-3-5-7(11-6)8(9)10;/h3-5H,2H2,1H3,(H3,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPYVXZHXZGYQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC=C1)C(=N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558062 |
Source


|
| Record name | 6-Ethylpyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethylpicolinimidamide hydrochloride | |
CAS RN |
112736-14-8 |
Source


|
| Record name | 6-Ethylpyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-Methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1339864.png)
![(3aS,4S,6aR)-5-(tert-butoxycarbonyl)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid](/img/structure/B1339867.png)
![1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B1339869.png)
![2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid](/img/structure/B1339880.png)
